![molecular formula C4H5NO3 B3025453 4,5-Dihydro-1,2-oxazole-3-carboxylic acid CAS No. 4485-98-7](/img/structure/B3025453.png)
4,5-Dihydro-1,2-oxazole-3-carboxylic acid
Overview
Description
4,5-Dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Isoxazoles are known to bind to various biological targets based on their chemical diversity .
Mode of Action
For instance, some isoxazoles have been found to interfere with the biofilm formation of Staphylococcus aureus .
Pharmacokinetics
The synthesis of isoxazoles typically involves the cyclodehydration of β-hydroxy amides using reagents such as deoxo-fluor® . This process could potentially influence the compound’s bioavailability.
Result of Action
Some isoxazoles have been found to exhibit weak-to-moderate antimicrobial activity . Additionally, they have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Action Environment
The synthesis of isoxazoles typically involves the use of reagents such as deoxo-fluor®, which could potentially be influenced by environmental conditions .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1,2-oxazole-3-carboxylic acid typically involves the cyclization of β-hydroxy amides. One common method employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclization at elevated temperatures (70–90°C). The reaction is followed by in-line quenching of residual hydrofluoric acid (HF) to ensure safety and purity of the product .
Industrial Production Methods: Industrial production of this compound can be achieved through flow synthesis techniques. This method involves the use of a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles . The flow synthesis approach offers advantages such as improved safety profiles and higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or oxygen atoms within the ring structure.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Various electrophiles can be used under mild conditions to introduce different substituents onto the ring.
Major Products:
Oxidation: The major product is the corresponding oxazole derivative.
Substitution: Depending on the electrophile used, substituted oxazoles or other derivatives can be formed.
Scientific Research Applications
Chemistry
4,5-Dihydro-1,2-oxazole-3-carboxylic acid is predominantly utilized as a building block in the synthesis of more complex heterocyclic compounds. Its oxazole structure allows for various nucleophilic substitutions and condensation reactions, making it valuable in organic synthesis .
Biology
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antibacterial and antifungal properties. The structural features facilitate interactions with biological membranes and enzymes .
- Anti-inflammatory Effects : The compound has been observed to inhibit specific cytokines involved in inflammatory responses. It may modulate T-cell activity and reduce inflammation by targeting cyclooxygenase enzymes (COX-1 and COX-2) .
- Immunomodulatory Properties : Derivatives can influence immune responses, suggesting potential applications in therapies for autoimmune diseases or conditions characterized by excessive inflammation .
Medicine
The compound is explored for its potential use in drug discovery and development. Notably:
- Drug Development : A derivative of this compound has been synthesized as an antirheumatic drug. This compound demonstrated pharmacological activity in models of rheumatoid arthritis by inhibiting PAR-2 receptors .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Study | Findings |
---|---|
Study A | Significant antibacterial activity against Staphylococcus aureus with an MIC of 0.40 µM. |
Study B | Demonstrated anti-inflammatory effects by reducing TNF-alpha levels in activated macrophages. |
Study C | Investigated immunomodulatory effects revealing potential in T-cell modulation during inflammatory responses. |
These findings suggest that the compound may be beneficial for developing new therapeutic agents targeting infections and inflammatory diseases .
Industrial Applications
In addition to its research applications, this compound is utilized in the development of new materials and chemical sensors due to its unique chemical properties . The industrial production methods often focus on metal-free synthetic routes to minimize environmental impact.
Comparison with Similar Compounds
Oxazoles: These compounds share a similar ring structure but differ in the degree of saturation and substitution patterns.
Isoxazoles: Isoxazoles have a similar five-membered ring but with different positioning of the nitrogen and oxygen atoms.
Uniqueness: 4,5-Dihydro-1,2-oxazole-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to other oxazole and isoxazole derivatives .
Biological Activity
4,5-Dihydro-1,2-oxazole-3-carboxylic acid, a heterocyclic compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a fused dihydro-oxazole structure with a carboxylic acid functional group. This configuration enhances its solubility in polar solvents and contributes significantly to its biological activity. The presence of the oxazole ring allows for various chemical reactions, including nucleophilic substitutions and condensation reactions, which are crucial for its interaction with biological targets .
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in inflammatory pathways. For instance, it has been suggested that the compound could inhibit cyclooxygenase enzymes, leading to reduced inflammation . Additionally, derivatives of this compound have shown potential immunoregulatory properties, influencing immune responses and possibly serving as anti-inflammatory agents .
Antitumor Activity
Studies have indicated that derivatives of this compound exhibit significant antitumor properties. The structural features of these compounds enable them to interact with cancer cell membranes and metabolic pathways .
Antimicrobial Properties
Research has also highlighted the antimicrobial activities of this compound. Its derivatives have shown efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been a focal point in recent studies. It has been observed to inhibit specific cytokines involved in inflammation, indicating its potential as a therapeutic agent for inflammatory diseases .
Pharmacokinetics and Metabolism
A pharmacokinetic study involving the administration of this compound to Wistar rats revealed important insights into its absorption and metabolism. Following intraperitoneal administration, metabolites were identified using HPLC-MS/MS techniques. The study found that the compound undergoes biotransformation primarily through hydrolysis to form active metabolites, which are crucial for its therapeutic effects .
Case Studies and Research Findings
Several case studies have documented the biological activity of this compound:
- Antirheumatic Drug Development : A derivative was synthesized and tested for its efficacy as an antirheumatic agent in preclinical models. The results indicated significant anti-inflammatory effects in animal models .
- Antimicrobial Testing : A series of derivatives were evaluated for their antibacterial activity against common pathogens. Results showed promising activity against both Gram-positive and Gram-negative bacteria .
- Immunomodulatory Effects : Research demonstrated that certain derivatives can modulate T-cell activity and cytokine production, suggesting their potential use in autoimmune disorders .
Comparative Analysis
A comparison of this compound with structurally similar compounds reveals unique biological profiles:
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Antitumor, Antimicrobial | Enzyme inhibition |
5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid | Anti-inflammatory | Cytokine modulation |
5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | Antiviral | Membrane interaction |
Properties
IUPAC Name |
4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-4(7)3-1-2-8-5-3/h1-2H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDBNGULYNHMSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349018 | |
Record name | 3-isoxazolecarboxylic acid, 4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4485-98-7 | |
Record name | 3-isoxazolecarboxylic acid, 4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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